molecular formula C10H14Cl3N3Zn B103731 p-Diazo-n,n-diethylaniline ZINC chloride CAS No. 17409-47-1

p-Diazo-n,n-diethylaniline ZINC chloride

Cat. No.: B103731
CAS No.: 17409-47-1
M. Wt: 348 g/mol
InChI Key: YLGBZMRWHAZPIE-UHFFFAOYSA-K
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Description

p-Diazo-n,n-diethylaniline ZINC chloride: is a chemical compound known for its unique properties and applications in various fields. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazo group (-N₂⁺) attached to an aromatic ring. This compound is particularly interesting due to its reactivity and the ability to form stable complexes with metals like zinc.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Diazo-n,n-diethylaniline ZINC chloride typically involves the diazotization of n,n-diethylaniline. This process includes the following steps:

    Diazotization Reaction: n,n-diethylaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.

    Complex Formation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl₂) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: p-Diazo-n,n-diethylaniline ZINC chloride can undergo electrophilic substitution reactions, where the diazo group is replaced by other nucleophiles.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazo group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like phenols, aromatic amines, and other nucleophiles under mild acidic or basic conditions.

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are commonly used.

Major Products Formed:

    Azo Compounds: Formed through coupling reactions, these compounds are used as dyes and pigments.

    Amines: Formed through reduction reactions, these compounds have various applications in organic synthesis.

Scientific Research Applications

Chemistry:

    Synthesis of Azo Dyes: p-Diazo-n,n-diethylaniline ZINC chloride is used in the synthesis of azo dyes, which are important in the textile industry.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

    Biological Staining: Azo dyes derived from this compound are used in biological staining techniques to visualize cellular components.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.

Industry:

    Dye Manufacturing: Widely used in the production of dyes and pigments for textiles, plastics, and inks.

    Chemical Manufacturing: Used as a reagent in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of p-Diazo-n,n-diethylaniline ZINC chloride primarily involves the reactivity of the diazo group. The diazo group can act as an electrophile, facilitating substitution and coupling reactions. In biological systems, azo dyes derived from this compound can interact with cellular components, aiding in visualization and staining.

Comparison with Similar Compounds

    p-Diazo-n,n-dimethylaniline ZINC chloride: Similar structure but with methyl groups instead of ethyl groups.

    p-Diazo-n,n-diisopropylaniline ZINC chloride: Similar structure but with isopropyl groups instead of ethyl groups.

Uniqueness:

    Reactivity: p-Diazo-n,n-diethylaniline ZINC chloride has unique reactivity due to the presence of ethyl groups, which can influence the stability and reactivity of the diazo group.

    Applications: Its ability to form stable complexes with zinc makes it particularly useful in industrial applications and organic synthesis.

Properties

IUPAC Name

dichlorozinc;4-(diethylamino)benzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N3.3ClH.Zn/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;;;;/h5-8H,3-4H2,1-2H3;3*1H;/q+1;;;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGBZMRWHAZPIE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[N+]#N.[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6217-19-2
Record name Benzenediazonium, 4-(diethylamino)-, trichlorozincate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6217-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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